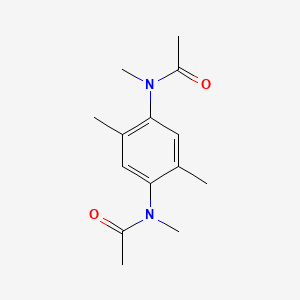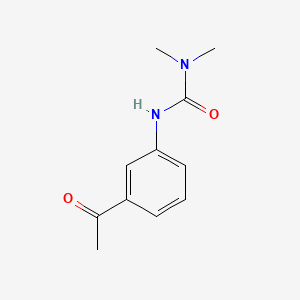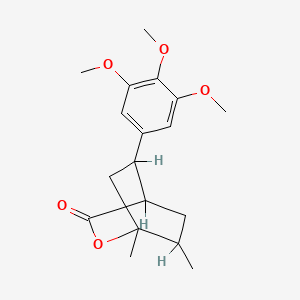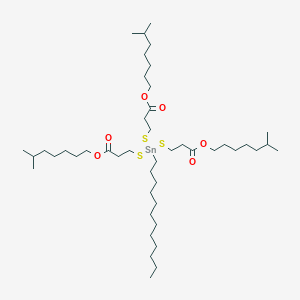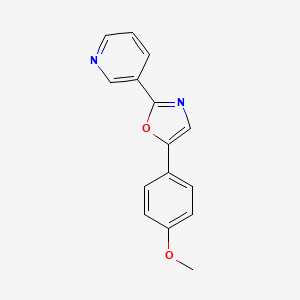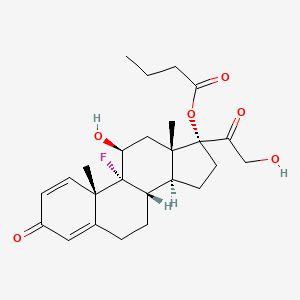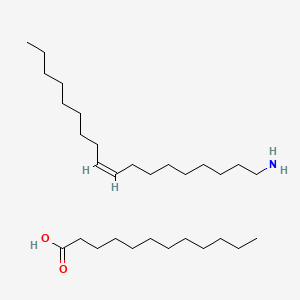
Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) is a chemical compound widely used as a multi-functional anti-wear agent and antioxidant in gasoline and diesel motor oils, as well as in industrial oils . This compound is known for its excellent thermal stability and ability to protect metal surfaces from wear and corrosion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) typically involves the reaction of zinc oxide with O,O-dialkyl dithiophosphoric acid esters. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
ZnO+2(RO)2P(S)SH→Zn[(RO)2P(S)S]2+H2O
where R represents the alkyl groups (1,3-dimethylbutyl and isobutyl).
Industrial Production Methods
In industrial settings, the production of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) involves large-scale reactors where zinc oxide and O,O-dialkyl dithiophosphoric acid esters are mixed and reacted under controlled temperature and pressure conditions. The product is then purified and formulated into various oil additives.
Análisis De Reacciones Químicas
Types of Reactions
Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Substitution: It can undergo substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) include oxidizing agents such as hydrogen peroxide and substitution reagents like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products
The major products formed from the reactions of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) include various oxidized derivatives and substituted dithiophosphates.
Aplicaciones Científicas De Investigación
Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Widely used as an additive in lubricants to enhance their performance and longevity.
Mecanismo De Acción
The mechanism of action of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) involves its ability to form a protective film on metal surfaces, thereby reducing wear and corrosion. The compound interacts with metal surfaces through its dithiophosphate groups, which form strong bonds with metal atoms. This protective film acts as a barrier, preventing direct contact between metal surfaces and reducing friction.
Comparación Con Compuestos Similares
Similar Compounds
- Zinc bis(O,O-bis(1,3-dimethylbutyl) dithiophosphate)
- Zinc bis(O,O-bis(isopropyl) dithiophosphate)
- Zinc bis(O,O-bis(2-ethylhexyl) dithiophosphate)
Uniqueness
Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) is unique due to its specific combination of alkyl groups, which provide a balance of thermal stability and anti-wear properties. Compared to other similar compounds, it offers superior performance in high-temperature applications and provides enhanced protection against oxidation and corrosion.
Propiedades
Número CAS |
93981-20-5 |
|---|---|
Fórmula molecular |
C20H44O4P2S4Zn |
Peso molecular |
604.2 g/mol |
Nombre IUPAC |
zinc;4-methylpentan-2-yloxy-(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C10H23O2PS2.Zn/c2*1-8(2)6-10(5)12-13(14,15)11-7-9(3)4;/h2*8-10H,6-7H2,1-5H3,(H,14,15);/q;;+2/p-2 |
Clave InChI |
SSLBXVOKOGFGTG-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CC(C)OP(=S)(OCC(C)C)[S-].CC(C)CC(C)OP(=S)(OCC(C)C)[S-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




